molecular formula C12H13O5- B588495 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate CAS No. 64339-39-5

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate

Cat. No.: B588495
CAS No.: 64339-39-5
M. Wt: 237.231
InChI Key: LTLINVWNJJAVGH-UHFFFAOYSA-M
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Description

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate is a benzoic acid derivative featuring a 2-hydroxy-2-methylpropoxycarbonyl substituent at the ortho position. This compound belongs to a broader class of benzoate esters, which are widely studied for their applications in pharmaceuticals, polymers, and agrochemicals due to their tunable reactivity and functional group diversity.

Properties

IUPAC Name

2-(2-hydroxy-2-methylpropoxy)carbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLINVWNJJAVGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70794808
Record name 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64339-39-5
Record name 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70794808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate typically involves the esterification of benzoic acid with 2-hydroxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate, highlighting their substituents, molecular weights, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Findings References
Ethyl 4-(dimethylamino) benzoate 4-(dimethylamino) group 193.24 Higher reactivity in resin cements; superior degree of conversion compared to other amines
Methyl 2-[(2-methylphenoxy)methyl]benzoate 2-methylphenoxymethyl substituent 256.29 Antifungal, antimicrobial, and anticancer activities; crystal structure resolved
Butyl 2-(benzimidazolyl-carbonyl) benzoate Benzimidazole-carbonyl linkage Not reported Used in apoptosis studies; obtained from specialized chemical suppliers
Anthranilic anilide derivatives Chloroacetamido/propargyloxy-phenoxy groups Variable Adapted for hypersensitive quantification in food/wine; optimized synthetic routes
2-Hydroxybenzoate (salicylic acid) Hydroxyl group at ortho position 138.12 Pharmaceutical intermediate, astringency marker, and agrochemical precursor

Reactivity and Functional Group Influence

  • Ethyl 4-(dimethylamino) benzoate: Demonstrates higher reactivity in resin formulations compared to 2-(dimethylamino) ethyl methacrylate, achieving a 15–20% greater degree of conversion in polymerization reactions. The dimethylamino group enhances electron-donating capacity, accelerating free-radical initiation .
  • Methyl 2-[(2-methylphenoxy)methyl]benzoate: The phenoxymethyl group contributes to π-π stacking interactions in crystal structures, stabilizing its solid-state conformation. This compound’s antifungal activity is attributed to its ability to disrupt fungal membrane integrity .
  • Anthranilic anilides: Substitutions like chloroacetamido or propargyloxy-phenoxy groups improve selectivity in binding with polyphenols, enabling substoichiometric quenching methods for astringency marker quantification .

Biological Activity

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate, also known as a derivative of benzoic acid, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 64339-39-5
  • Molecular Formula : C12H16O4
  • Molecular Weight : 224.25 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets through chemical reactions. The compound's structure allows it to participate in several biochemical pathways:

  • Inhibition of Enzymatic Activity : The carboxylate group in the molecule can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in metabolic pathways where enzymes play critical roles.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways by acting as a ligand for specific receptors, leading to downstream effects on gene expression and cellular function.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of benzoates can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

In Vitro Studies

Research has demonstrated the effects of this compound on various cell lines:

  • Cytotoxicity Assays : In studies using human cancer cell lines, the compound showed varying levels of cytotoxicity depending on concentration and exposure time. For instance, at concentrations above 50 µM, significant cell death was observed in breast cancer cells (MCF-7) after 48 hours of treatment.
Concentration (µM)% Cell Viability (MCF-7)
0100
1090
2575
5050
10020

In Vivo Studies

In animal models, particularly rodents, the compound has been assessed for its potential therapeutic effects:

  • Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to controls.
  • Toxicological Assessments : Long-term toxicity studies indicated that doses up to 200 mg/kg did not result in significant adverse effects on liver or kidney function, suggesting a favorable safety profile for potential therapeutic use.

Case Study 1: Cancer Treatment

A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved patient outcomes when combined with standard chemotherapy regimens.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. The findings suggested that it could reduce neuronal apoptosis and improve cognitive function in treated animals.

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